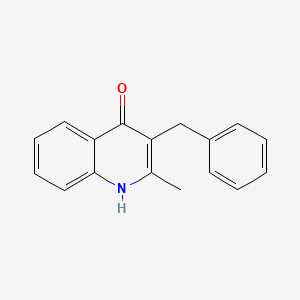

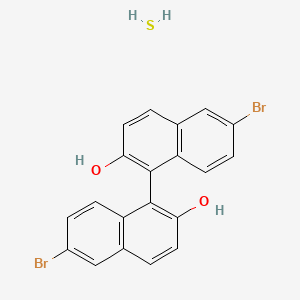

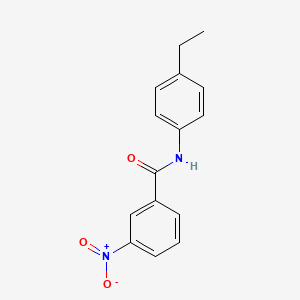

![molecular formula C20H13F5N2O2 B2375999 N-(2,4-二氟苯基)-2-氧代-1-{[3-(三氟甲基)苯基]甲基}-1,2-二氢吡啶-3-甲酰胺 CAS No. 338754-76-0](/img/structure/B2375999.png)

N-(2,4-二氟苯基)-2-氧代-1-{[3-(三氟甲基)苯基]甲基}-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a compound that belongs to the class of organic compounds known as diarylethers . It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

科学研究应用

钙通道阻滞剂:该化合物的结构特征可能使其与钙通道相互作用,从而可能影响细胞钙水平。研究其对钙通道活性的影响可能与心血管健康相关。

抗氧化特性:由于其独特的电子特性,氟化化合物通常表现出增强的抗氧化特性。研究人员可以探索该化合物是否具有抗氧化作用及其在氧化应激相关疾病中的潜在应用。

抗癌潜力:鉴于氟化化合物对细胞过程的多种影响,研究该化合物对癌细胞的影响可能是有价值的。研究其细胞毒性、诱导细胞凋亡的特性以及作为抗癌剂的潜力。

抗炎活性:氟化苯甲酰胺与抗炎作用有关。研究人员可以探索该化合物是否调节炎症通路及其在治疗炎症性疾病中的潜在用途。

抗微生物应用:评估其抗菌、抗真菌或抗病毒特性。氟化化合物通常表现出与微生物靶标的相互作用改变,使其成为药物开发的有趣候选者。

抗高血压作用:鉴于其与其他二氢吡啶的结构相似性,研究该化合物是否影响血压调节。评估其作为抗高血压剂的潜力。

除草剂应用

虽然与该化合物的名称没有直接关系,但请考虑其与其他氟化除草剂的相似性。研究它是否具有任何除草特性,特别是作为残效除草剂或叶面除草剂。

总之,N-(2,4-二氟苯基)-2-氧代-1-{[3-(三氟甲基)苯基]甲基}-1,2-二氢吡啶-3-甲酰胺在各个领域都具有前景。研究人员应探索其独特的特性和潜在应用,以促进科学知识的进步和改善人类健康。🌟

有关更多详细信息,您可以参考该化合物合成和晶体结构的原始研究文章 。 此外,一般而言,氟化苯甲酰胺已被广泛研究 ,为其应用提供了更广泛的背景。 📚

作用机制

Target of Action

The primary target of this compound, also known as Diflufenican, is the carotenoid biosynthesis pathway in plants . This pathway plays a crucial role in the production of carotenoids, which are essential for photosynthesis.

Mode of Action

Diflufenican acts as a bleaching herbicide . It inhibits the carotenoid biosynthesis pathway, thereby preventing photosynthesis . This leads to a bleaching effect on the plants, ultimately causing plant death .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . Carotenoids are pigments that absorb light for photosynthesis and protect the chlorophyll from photo-damage. By inhibiting this pathway, Diflufenican prevents the formation of these pigments, disrupting photosynthesis and leading to the death of the plant .

Pharmacokinetics

The ADME properties of Diflufenican are as follows:

- Absorption : The compound is absorbed by the plant’s foliage and roots .

- Distribution : It is translocated throughout the plant to reach the target site .

The compound’s low solubility in water (<0.05 mg/l at 25 °C) and high partition coefficient (logP = 4.9) suggest that it has good bioavailability .

Result of Action

The result of Diflufenican’s action is the death of the plant . By inhibiting the carotenoid biosynthesis pathway, the compound prevents photosynthesis, leading to a lack of energy production within the plant. This results in a bleaching effect and eventually causes the plant to die .

Action Environment

The action of Diflufenican can be influenced by various environmental factors. Its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable in air up to its melting point . .

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2O2/c21-14-6-7-17(16(22)10-14)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVGSMPDWGPRHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

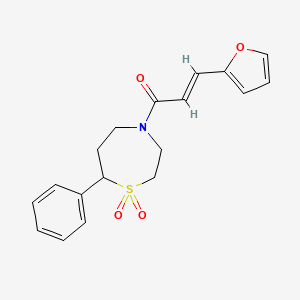

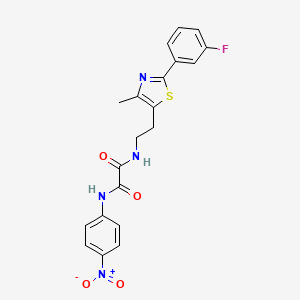

![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)

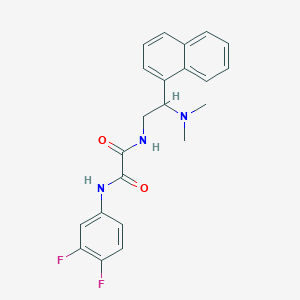

![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)

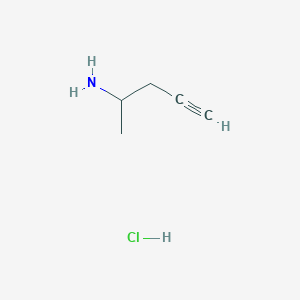

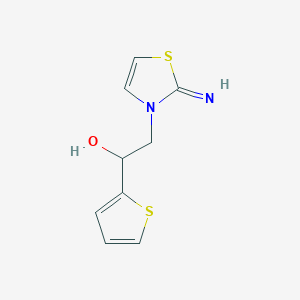

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)

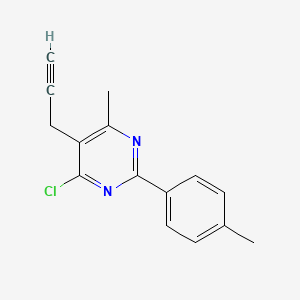

![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)